(2E)-N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. The compound features a benzodioxole ring and a chlorophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a chlorine atom, often using chlorinating agents like thionyl chloride.
Formation of the Prop-2-enamide Moiety: This involves the reaction of the benzodioxole and chlorophenyl intermediates with acrylamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(1,3-benzodioxol-5-yl)-3-phenylprop-2-enamide: Lacks the chlorine atom, leading to different chemical properties.
(2E)-N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-enamide: Chlorine atom is positioned differently, affecting reactivity and biological activity.
Uniqueness
(2E)-N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)prop-2-enamide is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and potential applications. This distinct structure allows for targeted interactions in various chemical and biological contexts.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-13-4-2-1-3-11(13)5-8-16(19)18-12-6-7-14-15(9-12)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJZTJMFTHLUPC-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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